N-phenylthiophene-2-carboxamide

Antiviral Enterovirus 71 Structure-Activity Relationship

N-Phenylthiophene-2-carboxamide is the validated parent scaffold for high-value derivative programs. SAR studies confirm the thiophene-2-carboxamide core is irreplaceable for anti-EV71 activity (benchmark 5a: EC50=1.42μM), IKK-2 inhibition (cf. SC-514), and tubulin disruption in Hep3B cells. Substituting with furan-2-carboxamide or thiophene-3-carboxamide abolishes target engagement. Enables parallel antibacterial/antioxidant SAR via 3-position modifications. Secure ≥98% purity for reproducible derivatization. Review patent landscape (US7125896B2, US7572826B2) for FTO.

Molecular Formula C11H9NOS
Molecular Weight 203.26 g/mol
CAS No. 6846-13-5
Cat. No. B177813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenylthiophene-2-carboxamide
CAS6846-13-5
Molecular FormulaC11H9NOS
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=CS2
InChIInChI=1S/C11H9NOS/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h1-8H,(H,12,13)
InChIKeyWHWPJUQTGCHISO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenylthiophene-2-carboxamide (CAS 6846-13-5): Core Scaffold Procurement Guide for Medicinal Chemistry


N-Phenylthiophene-2-carboxamide (C₁₁H₉NOS, MW 203.26 g/mol) serves as a foundational thiophene-2-carboxamide scaffold featuring a phenyl-substituted carboxamide moiety . This compound functions primarily as a synthetic building block and core pharmacophore, with the thiophene-2-carboxamide moiety identified as crucial for maintaining biological activity across multiple therapeutic targets [1]. The compound exhibits a melting point range of 142-146 °C and predicted density of 1.288 g/cm³ at 20 °C . Its utility derives from its role as a parent structure for developing derivatives with enhanced potency against specific viral and oncological targets, rather than as a standalone active pharmaceutical ingredient .

Why N-Phenylthiophene-2-carboxamide Cannot Be Arbitrarily Replaced with Thiophene-3-carboxamide or Heteroaryl Analogs


Substitution of the thiophene-2-carboxamide core with structurally related heterocycles produces non-equivalent biological outcomes. Structure-activity relationship (SAR) studies demonstrate that replacing the thiophene-2-carboxamide moiety with furan-2-carboxamide or thiophene-3-carboxamide alters electronic properties and molecular recognition, potentially abolishing activity against specific targets [1]. Furthermore, N-phenylthiophene-2-carboxamide itself shows no intrinsic antiproliferative activity (inactive against bFGF-induced proliferation), while N-glycosyl and per-O-acetylated derivatives exhibit measurable inhibition, confirming that the parent scaffold alone is insufficient for certain applications and must be appropriately derivatized [2]. Generic substitution risks either loss of target engagement or introduction of uncharacterized off-target effects without rigorous comparative validation.

Quantitative Differentiation Evidence for N-Phenylthiophene-2-carboxamide and Its Derivatives


SAR Evidence: Thiophene-2-carboxamide Core Essential for Anti-EV71 Activity vs. Heteroaryl Analogs

In a systematic SAR study of N-benzyl-N-phenylthiophene-2-carboxamide analogues against EV71, the thiophene-2-carboxamide core was identified as crucial for antiviral activity. Replacing the thiophene ring with furan or thiophene-3-carboxamide moieties resulted in differential activity profiles [1]. The most potent derivative in this series, N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide (compound 5a), exhibited an EC50 value of 1.42 μM in RD cell lines, compared to the reference anti-EV71 drug enviroxime at EC50 = 0.15 μM [1].

Antiviral Enterovirus 71 Structure-Activity Relationship

Antibacterial Activity Index Comparison: Amino-Substituted Thiophene-2-carboxamide Derivative 7b vs. Ampicillin

A 2023 study of novel thiophene-2-carboxamide derivatives substituted at position-3 with hydroxyl, methyl, and amino groups evaluated antibacterial activity against Gram-positive and Gram-negative strains [1]. The 3-amino thiophene-2-carboxamide derivative 7b demonstrated activity indices of 83.3% (S. aureus), 82.6% (B. subtilis), 64.0% (E. coli), and 86.9% (P. aeruginosa) compared to the reference antibiotic ampicillin [1].

Antibacterial Antimicrobial Resistance SAR

Antioxidant Activity: Amino Thiophene-2-carboxamide Derivative 7a vs. Ascorbic Acid

In the same 2023 study evaluating thiophene-2-carboxamide derivatives, the 3-amino substituted derivative 7a exhibited 62.0% inhibition activity in the ABTS radical scavenging assay compared to the reference antioxidant ascorbic acid [1].

Antioxidant Free Radical Scavenging ABTS Assay

Cytotoxic Activity: Thiophene-2-carboxamide Derivatives vs. Combretastatin A-4 in Hep3B Cells

Thiophene-2-carboxamide derivatives designed as Combretastatin A-4 (CA-4) mimetics were evaluated for cytotoxic effects against Hep3B hepatocellular carcinoma cells . Compounds derived from N-phenylthiophene-2-carboxamide displayed IC50 values as low as 5.46 μM and were shown to interfere with tubulin dynamics, leading to cell cycle arrest and apoptosis .

Anticancer Cytotoxicity Tubulin Dynamics

Conformational Stability: s-cis vs. s-trans Isomer Preference of Thiophene-2-carboxamide

Density functional theory (DFT) and Møller-Plesset (MP2) calculations on thiophene-2-carboxamide reveal that the s-cis conformer (where carbonyl oxygen and thiophene sulfur adopt a cis orientation) is more stable than the s-trans isomer by 0.83 kcal mol⁻¹ [1]. For the 3-ethynyl-substituted derivative, the stabilization of the s-cis conformer increases to 5.32 kcal mol⁻¹, attributed to moderate hydrogen bonding between the alkyne and NH group [1].

Computational Chemistry Conformational Analysis DFT

Kinase Inhibition: Thiophene-2-carboxamide Scaffold in IKK-2 Inhibitor Patents

Multiple patent filings (US7125896B2, US7572826B2) establish thiophene-2-carboxamide derivatives as inhibitors of the enzyme IKK-2 (IκB kinase beta), a key regulator of the NF-κB inflammatory pathway [1][2]. The commercial IKK-2 inhibitor SC-514 (CAS 354812-17-2, 3-amino-5-(thiophen-3-yl)thiophene-2-carboxamide) exhibits an IC50 range of 3-12 μM in ATP-competitive inhibition assays .

Kinase Inhibition IKK-2 NF-κB Pathway

Procurement-Validated Application Scenarios for N-Phenylthiophene-2-carboxamide


Enterovirus 71 (EV71) Antiviral Lead Optimization

Based on SAR evidence establishing the thiophene-2-carboxamide core as crucial for anti-EV71 activity [1], N-phenylthiophene-2-carboxamide serves as the optimal starting scaffold for synthesizing N-benzyl-N-phenylthiophene-2-carboxamide analogues. The parent compound provides the essential pharmacophore onto which N-substituent phenyl and benzyl groups can be systematically varied. Procurement of high-purity (>95%) N-phenylthiophene-2-carboxamide enables generation of derivative libraries where compound 5a (EC50 = 1.42 μM) represents the current potency benchmark against the enviroxime reference (EC50 = 0.15 μM) [1].

Antibacterial and Antioxidant Derivative Screening

For research programs targeting Gram-positive (S. aureus, B. subtilis) or Gram-negative (E. coli, P. aeruginosa) bacterial pathogens, 3-amino substituted thiophene-2-carboxamide derivatives offer antibacterial activity indices ranging from 64.0% to 86.9% relative to ampicillin [1]. Simultaneously, the 3-amino derivative 7a provides 62.0% antioxidant capacity compared to ascorbic acid [1]. Procurement of N-phenylthiophene-2-carboxamide as the parent scaffold enables parallel exploration of both antibacterial and antioxidant SAR through targeted 3-position modifications [1].

Tubulin-Targeting Anticancer Agent Development

Thiophene-2-carboxamide derivatives function as Combretastatin A-4 (CA-4) mimetics, disrupting tubulin dynamics and inducing apoptosis in Hep3B hepatocellular carcinoma cells [1]. The most potent derivatives achieve IC50 values as low as 5.46 μM in Hep3B cells [1]. While less potent than CA-4 itself (IC50 typically 1-10 nM), the thiophene-2-carboxamide scaffold offers advantages in synthetic accessibility and the potential for improved pharmacokinetic profiles through modular derivatization [1].

IKK-2 / NF-κB Pathway Inhibitor Synthesis

Patented thiophene-2-carboxamide derivatives including SC-514 (IC50 = 3-12 μM) function as ATP-competitive IKK-2 inhibitors, blocking NF-κB-dependent inflammatory signaling [1][2]. The parent N-phenylthiophene-2-carboxamide scaffold provides a synthetically tractable entry point for generating novel IKK-2 inhibitors with potential applications in inflammatory disease research. Procurement decisions should consider existing patent landscape (US7125896B2, US7572826B2) when designing proprietary derivative libraries [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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